1-(4-chlorophenyl)-N-(2,4-dichlorophenyl)-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide
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Overview
Description
1-(4-chlorophenyl)-N-(2,4-dichlorophenyl)-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with chlorophenyl and dichlorophenyl groups, as well as a hydroxy and oxo functional group. Its chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-N-(2,4-dichlorophenyl)-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the chlorophenyl and dichlorophenyl groups through nucleophilic substitution reactions. The hydroxy and oxo groups are then introduced via oxidation reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-N-(2,4-dichlorophenyl)-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxo group can be reduced to form an alcohol.
Substitution: The chlorophenyl and dichlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the oxo group can produce an alcohol.
Scientific Research Applications
1-(4-chlorophenyl)-N-(2,4-dichlorophenyl)-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-(2,4-dichlorophenyl)-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorophenyl)-N-(2,4-dichlorophenyl)-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide: Lacks the hydroxy group, which may affect its reactivity and biological activity.
1-(4-chlorophenyl)-N-(2,4-dichlorophenyl)-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxylate: Contains an ester group instead of an amide, which can influence its chemical properties.
Uniqueness
The presence of both chlorophenyl and dichlorophenyl groups, along with the hydroxy and oxo functional groups, makes 1-(4-chlorophenyl)-N-(2,4-dichlorophenyl)-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide unique. These structural features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Properties
IUPAC Name |
3-(4-chlorophenyl)-N-(2,4-dichlorophenyl)-2,4-dioxo-1H-pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl3N3O3/c18-9-1-4-11(5-2-9)23-15(24)8-14(22-17(23)26)16(25)21-13-6-3-10(19)7-12(13)20/h1-8H,(H,21,25)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVMLRCHJSZYIJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C=C(NC2=O)C(=O)NC3=C(C=C(C=C3)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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